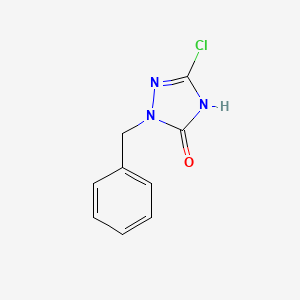

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

2-benzyl-5-chloro-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCQVOVQFREQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with chloroacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazolone ring.

Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazolone ring.

Reduction: Reduced triazolone compounds with altered electronic properties.

Substitution: Substituted triazolone derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one has been evaluated for its potential against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi due to its ability to interfere with cell wall synthesis and function.

Antitubercular Activity

A recent study highlights the potential of triazole derivatives in the treatment of tuberculosis. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. The mechanism of action involves the inhibition of mycolic acid synthesis, which is crucial for the bacterial cell wall .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits antimicrobial activity, the compound also shows varying degrees of cytotoxicity against mammalian cell lines. This dual activity necessitates further investigation into its therapeutic index and potential as an anticancer agent .

Agricultural Applications

Fungicides and Herbicides

Due to its biological activity, this compound is being explored for use as a fungicide and herbicide. Its effectiveness in inhibiting fungal growth can be advantageous in agricultural practices to protect crops from disease. Research into its application as a broad-spectrum fungicide is ongoing.

Materials Science

Polymer Additives

The incorporation of triazole derivatives into polymer matrices has been investigated for enhancing material properties. This compound can act as a stabilizing agent or additive in polymers due to its chemical structure. This application is particularly relevant in developing materials with improved thermal stability and resistance to degradation.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against certain bacteria and fungi |

| Antitubercular agents | Inhibits Mycobacterium tuberculosis growth | |

| Cytotoxicity studies | Varies by cell line; potential anticancer properties | |

| Agricultural Science | Fungicides and herbicides | Protects crops from diseases |

| Materials Science | Polymer additives | Enhances thermal stability and resistance |

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various triazole derivatives showed that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans.

-

Tuberculosis Treatment Research

- Research highlighting the synthesis of new triazole compounds demonstrated that modifications at the benzyl position could enhance antitubercular activity while reducing cytotoxicity.

-

Agricultural Field Trials

- Field trials assessing the efficacy of triazole-based fungicides indicated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the benzyl and chloro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Trends :

- Antimicrobial Activity : Schiff base derivatives (e.g., Compound 2 in –3) show broad-spectrum antimicrobial activity, attributed to the electron-withdrawing hydroxyl group enhancing membrane penetration .

- Antifungal Selectivity : Bis-triazolones with thiadiazole or bis-Schiff base substituents () exhibit selective inhibition against fungi, likely due to interactions with fungal cytochrome P450 enzymes .

- Therapeutic Applications : Bulky substituents (e.g., biphenyl in [11C]6) enable targeting of specific enzymes like fatty acid synthase, while kinase inhibitors (TAK-020) require rigid aromatic groups for binding .

Key Observations :

- Microwave-assisted synthesis (–3, 6) reduces reaction times and improves yields compared to conventional heating .

- Radiolabeling () enables imaging applications but requires specialized facilities .

Physicochemical Properties

Substituents significantly influence solubility, stability, and bioavailability:

Table 3: Substituent Impact on Properties

Biological Activity

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazolone class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C₉H₈ClN₃O

Molecular Weight: 209.63 g/mol

CAS Number: 22354-89-8

The compound's synthesis typically involves the cyclization of benzylamine with chloroacetic acid followed by hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol . The presence of both benzyl and chloro substituents on the triazolone ring enhances its reactivity and biological activity.

Anti-inflammatory Properties

Compounds containing a triazole ring often display anti-inflammatory effects. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. While direct evidence for this compound's anti-inflammatory activity is yet to be established, its structural similarities to known anti-inflammatory agents suggest potential efficacy .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been explored in various studies. For example, certain 1,2,3-triazole compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . Molecular docking studies indicate that this compound could interact with these enzymes similarly due to its structural characteristics.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as a noncompetitive inhibitor for enzymes like AChE and BuChE.

- Receptor Binding: It can bind to various receptors involved in neurotransmission and inflammation.

- Oxidative Stress Reduction: Potential antioxidant properties could mitigate oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other triazole derivatives:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-Chloro-1H-pyrazole | Contains a pyrazole ring instead of triazole | Known for high anti-inflammatory activity |

| 1-(4-Chlorobenzyl)-1H-imidazole | Imidazole ring structure | Exhibits significant antifungal properties |

| 4-(Chlorophenyl)-1H-pyrazole | Pyrazole ring with a chlorophenyl substituent | Noted for its neuroprotective effects |

The unique combination of benzyl and chloro substituents in this compound may enhance its efficacy and selectivity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related triazole derivatives provides insight into potential applications:

- Neuroprotection: Studies on similar compounds indicate their ability to protect neuronal cells from oxidative stress-induced damage.

- Antimicrobial Efficacy: Triazoles have been shown to possess broad-spectrum antimicrobial activity against bacteria and fungi.

Q & A

Q. What are the optimal synthetic routes for 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, intermediates like ethyl 2-(2-arylmethyl-1-ethoxyethylidene)hydrazinecarboxylates can undergo cyclization under alkaline conditions (e.g., 2 N NaOH) to form the triazolone core . Microwave-assisted synthesis (e.g., 300 W, 80°C, 15 min) significantly improves reaction efficiency and yield compared to conventional reflux methods, as demonstrated for structurally analogous triazolones . Key optimization parameters include:

- Catalyst selection : Sodium ethoxide enhances ethoxycarbonylmethylation reactions .

- Solvent system : Absolute ethanol or DMF improves solubility and reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the compound from byproducts .

Q. How should researchers characterize the electronic environment of substituents in this compound using spectroscopic methods?

Methodological Answer: Combined spectroscopic techniques are critical:

- ¹H/¹³C-NMR : The benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the triazolone ring protons (e.g., C-5) resonate as singlets near δ 8.2–8.5 ppm . Chlorine substituents induce deshielding effects detectable via ¹³C shifts at ~δ 120–130 ppm .

- FT-IR : The carbonyl (C=O) stretch at 1,680–1,700 cm⁻¹ and C-N stretches at 1,200–1,300 cm⁻¹ confirm triazolone ring formation .

- Mass spectrometry : High-resolution ESI-MS can identify fragmentation patterns (e.g., loss of Cl⁻ or benzyl groups) to validate structural integrity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the tautomeric behavior of this compound in different solvents?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably models tautomeric equilibria. For analogous triazolones, solvation effects are incorporated via the Polarizable Continuum Model (PCM), revealing:

- Tautomer stability : The keto form dominates in non-polar solvents (ΔG < 2 kcal/mol), while polar solvents stabilize enolic forms due to hydrogen bonding .

- NBO analysis : Delocalization indices (e.g., LP(N) → σ*(C-Cl)) quantify intramolecular charge transfer influencing tautomer ratios .

Experimental validation via variable-temperature NMR (e.g., in DMSO-d₆) can correlate computed energy barriers with observed tautomer populations .

Q. How can isotopic labeling resolve mechanistic ambiguities in the decomposition pathways of this compound under thermal stress?

Methodological Answer: ¹⁵N-labeled synthesis (e.g., at N(1) and N(2)) coupled with photoionization mass spectrometry tracks nitrogen migration during pyrolysis. For structurally related triazolones:

- Isotope tracing : ¹⁵N-enriched positions show distinct fragmentation patterns (e.g., NO₂ elimination vs. ring-opening), clarifying primary decomposition routes .

- Kinetic isotope effects (KIE) : Deviations in activation energies (ΔΔG‡ > 1.5 kcal/mol) between labeled and unlabeled compounds indicate rate-determining steps involving N-centered intermediates .

Q. What strategies mitigate discrepancies in biological activity data for triazolone derivatives across different cell lines?

Methodological Answer:

- Dose-response normalization : Use Hill equation modeling to account for variations in cell line sensitivity (e.g., IC₅₀ values in MDA-MB-468 vs. MCF7) .

- Structural benchmarking : Compare bioactivity with analogs like 4-{[(1E)-(2-hydroxyphenyl)methylidene]amino}-5-methyl derivatives to isolate substituent-specific effects .

- Synergistic assays : Co-administration with inhibitors (e.g., Akt or PI3K) identifies pathway-specific interactions that explain contradictory cytotoxicity profiles .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of triazolone derivatives?

Methodological Answer: Discrepancies often arise from:

- Strain variability : Standardize testing against ATCC reference strains (e.g., Staphylococcus aureus ATCC 25923) and include time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

- Compound stability : Monitor hydrolytic degradation (e.g., in PBS at 37°C) via HPLC to ensure bioactivity reflects the intact molecule .

- Membrane permeability : Use efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from transporter-mediated resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.